(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine
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Overview
Description
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as benzofurans or their derivatives.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like Umemoto's reagent or trifluoromethylating agents. The reaction conditions often involve the use of a base and a suitable solvent.
Reduction: The dihydrobenzofuran ring is formed through a reduction process, which can be achieved using hydrogenation techniques or other reducing agents.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch processes where the reaction is carried out in large reactors under controlled conditions.
Continuous Flow: Continuous flow chemistry can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and halides are often used, with conditions varying based on the specific reaction.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced forms of the compound, such as dihydrobenzofurans.
Substitution Products: Substituted benzofurans with different functional groups.
Scientific Research Applications
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: has several scientific research applications:
Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and advanced materials.
Mechanism of Action
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: can be compared with other similar compounds, such as (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol and (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid . The presence of the trifluoromethyl group distinguishes it from these compounds, providing unique chemical and biological properties.
Comparison with Similar Compounds
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-nitrile
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine
Properties
IUPAC Name |
(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYFMAZOKVBNW-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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